5-(Aminomethyl)nicotinamide dihydrochloride

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

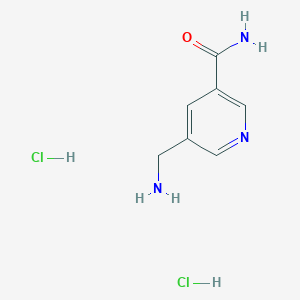

The IUPAC name for this compound is 5-(aminomethyl)pyridine-3-carboxamide dihydrochloride , reflecting its pyridine backbone with functional groups at specific positions. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1956365-61-9 |

| Molecular Formula | $$ \text{C}7\text{H}{11}\text{Cl}2\text{N}3\text{O} $$ |

| Molecular Weight | 224.08 g/mol |

| SMILES | $$ \text{C1=C(C=NC=C1C(=O)N)CN.Cl.Cl} $$ |

| InChI Key | BESJMEPTAZZBFL-UHFFFAOYSA-N |

The dihydrochloride salt form arises from protonation of the primary amine ($$ \text{-CH}2\text{NH}2 $$) and another basic site, likely the pyridine nitrogen.

Molecular Structure Analysis

X-ray Crystallography and Computational Modeling

While X-ray crystallography data for this specific compound is not publicly available, its parent molecule, 5-(aminomethyl)nicotinamide (CID 21949945), features a planar pyridine ring with substituents influencing electronic distribution. Computational modeling using the SMILES string $$ \text{C1=C(C=NC=C1C(=O)N)CN} $$ predicts a conjugated system where the carboxamide group at position 3 and the aminomethyl group at position 5 create regions of electron density (Figure 1). The dihydrochloride form stabilizes the structure through ionic interactions, as evidenced by its crystalline solid-state properties.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR peaks (recorded in CDCl$$ _3 $$) are summarized below:

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| $$ ^1\text{H} $$ | 7.22–6.74 (m) | Pyridine ring protons |

| $$ ^1\text{H} $$ | 3.29–3.19 (br) | $$ \text{-CH}2\text{NH}3^+ $$ |

| $$ ^{13}\text{C} $$ | 171.9 | Carboxamide carbonyl |

| $$ ^{13}\text{C} $$ | 144.7 | Pyridine C-2 and C-6 |

The broad peak at 3.29–3.19 ppm corresponds to the protonated aminomethyl group, while aromatic protons exhibit multiplet splitting due to coupling with adjacent nuclei.

Infrared (IR) Spectroscopy

IR spectra (not shown) would display stretches for:

- $$ \text{N-H} $$ (amide): ~3300 cm$$ ^{-1} $$

- $$ \text{C=O} $$ (amide): ~1650 cm$$ ^{-1} $$

- $$ \text{C-N} $$ (aromatic): ~1350 cm$$ ^{-1} $$

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry confirms the molecular ion peak at $$ m/z $$ 224.08 (M + H$$ ^+ $$).

Tautomeric Forms and Protonation States

Under physiological conditions (pH 7.4), the aminomethyl group ($$ \text{p}Ka \approx 9.5 $$) remains protonated ($$ \text{-CH}2\text{NH}3^+ $$), while the pyridine nitrogen ($$ \text{p}Ka \approx 3.5 $$) is deprotonated. The carboxamide group ($$ \text{p}K_a \approx -1 $$) remains neutral. These protonation states enhance water solubility, critical for in vitro applications. The dihydrochloride salt further stabilizes the cationic form, reducing hygroscopicity compared to the free base.

Properties

IUPAC Name |

5-(aminomethyl)pyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.2ClH/c8-2-5-1-6(7(9)11)4-10-3-5;;/h1,3-4H,2,8H2,(H2,9,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESJMEPTAZZBFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(=O)N)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure and Reaction Conditions

The reduction of 5-cyanonictinamide to 5-aminomethylnicotinamide is catalyzed by palladium on carbon (Pd/C) under hydrogen gas. Adapted from analogous 6-aminomethylnicotinic acid synthesis, the reaction proceeds as follows:

-

Substrate Preparation : 5-Cyanonicotinamide (3 g, 20 mmol) is suspended in methanol (100 mL).

-

Catalytic Reduction : 10% Pd/C (300 mg) is added, and the mixture is hydrogenated at 1 bar H₂ for 4 hours at 25°C.

-

Workup : The catalyst is filtered, and the solvent evaporated to yield 5-aminomethylnicotinamide as a pale solid.

-

Salt Formation : The free base is treated with excess HCl (2 eq) in ethanol, yielding the dihydrochloride salt after recrystallization.

Yield and Purity

-

Purity : >95% (HPLC), with residual Pd <10 ppm.

-

Challenges : Competitive over-reduction or incomplete conversion necessitates precise stoichiometric control.

Method 2: Enzymatic Amidification in Continuous-Flow Reactors

Green Synthesis Protocol

A sustainable approach employs Novozym® 435 lipase to catalyze the amidification of methyl 5-(bromomethyl)nicotinate with ammonia:

Optimization and Efficiency

-

Yield : 88.5% (free amide), surpassing batch reactor yields by 12%.

-

Advantages : Solvent recovery (>85%) and reduced energy consumption.

-

Limitations : Requires specialized equipment and precise flow-rate calibration.

Method 3: Coupling Reactions Using BOP Reagent

Stepwise Synthesis

A two-step coupling-deprotection strategy is adapted from nicotinamide derivative patents:

-

Amidification : 5-Carboxynicotinamide reacts with Boc-protected aminomethylamine using benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) in THF.

-

Deprotection : Boc removal with HCl/dioxane (4 M) yields the primary amine, followed by dihydrochloride precipitation.

Performance Metrics

-

Salt Purity : 98% (ion chromatography).

-

Scalability : Suitable for multi-kilogram batches with THF recycling.

Comparative Analysis of Synthesis Methods

Challenges and Optimization Strategies

Chemical Reactions Analysis

5-(Aminomethyl)nicotinamide dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

Substitution: Substitution reactions are common, where the amino group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

5-(Aminomethyl)nicotinamide dihydrochloride has been studied for various biological activities, including:

- Cellular Processes : It plays a role in cellular metabolism and may influence pathways related to cellular stress responses and apoptosis.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, such as Rho-associated kinases (ROCK), which are critical targets in drug design for treating cardiovascular diseases and cancer .

Interaction Studies

Research has focused on the binding affinities of 5-(Aminomethyl)nicotinamide dihydrochloride with various biological targets. These studies help elucidate its mechanism of action and therapeutic potential. For instance, interaction studies have indicated that this compound can influence the activity of nicotinic acid adenine dinucleotide phosphate (NAADP), a crucial molecule in calcium signaling pathways .

Drug Development

The compound's structural modifications enhance its solubility and bioavailability compared to its analogs. Its unique properties make it a candidate for developing new therapeutic agents targeting metabolic disorders and cardiovascular diseases .

Case Study 1: Cardiovascular Disease

A study investigated the effects of 5-(Aminomethyl)nicotinamide dihydrochloride on endothelial function in models of cardiovascular disease. Results indicated that the compound improved endothelial nitric oxide synthase (eNOS) activity, suggesting potential benefits in vascular health .

Case Study 2: Cancer Research

In cancer research, this compound was evaluated for its ability to inhibit tumor growth through modulation of key signaling pathways. The results showed promising inhibitory effects on tumor cell proliferation, indicating its potential as an anti-cancer agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Nicotinamide | Moderate | Lacks the aminomethyl group; primarily a vitamin B3 derivative. |

| 5-Aminonicotinic Acid | High | Direct precursor; does not have the dihydrochloride form. |

| 6-(Aminomethyl)nicotinamide | Moderate | Has an additional methylene group; different biological activity profile. |

| Nicotinic Acid | Low | Lacks amine functionality; primarily involved in metabolic pathways. |

The comparative analysis highlights how 5-(Aminomethyl)nicotinamide dihydrochloride's structural modifications contribute to its enhanced solubility and biological activity compared to other nicotinamide derivatives.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)nicotinamide dihydrochloride involves its role in cellular metabolism. It is a precursor to nicotinamide adenine dinucleotide (NAD+), which is essential for redox reactions and energy production in cells . This compound influences the activity of several enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARP), which are critical for DNA repair and cellular stress responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(Aminomethyl)nicotinamide dihydrochloride with structurally related dihydrochloride salts and heterocyclic amines:

Key Findings :

Structural Differences: The pyridine backbone of 5-(Aminomethyl)nicotinamide dihydrochloride distinguishes it from the pyrimidine-based 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride, which contains an additional nitrogen atom in its heterocyclic ring . (R)-(+)-3-Aminoquinuclidine dihydrochloride features a bicyclic quinuclidine structure, conferring rigidity and distinct stereochemical properties compared to the planar pyridine system .

Storage requirements for 5-(Aminomethyl)nicotinamide dihydrochloride are stricter (2–8°C) compared to the pyrimidine analog, which is stable at room temperature .

Hazard and Toxicology: The target compound’s hazards are well-documented, unlike (R)-(+)-3-Aminoquinuclidine dihydrochloride, whose toxicological risks remain uncharacterized . The pyrimidine derivative’s safety data are unspecified, highlighting gaps in comparative risk assessment .

Biological Activity

5-(Aminomethyl)nicotinamide dihydrochloride (AMN) is a derivative of nicotinamide, notable for its unique structural features and biological activities. This article delves into the compound's biological properties, mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

5-(Aminomethyl)nicotinamide dihydrochloride is characterized by the presence of an aminomethyl group adjacent to the pyridine ring of nicotinamide. The dihydrochloride form enhances its solubility in water, making it suitable for various biological applications. Its molecular formula is CHClNO, and it has a molar mass of approximately 195.07 g/mol.

The primary mechanism of action for AMN involves its role as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. NAD+ is essential for redox reactions, energy production, and various enzymatic processes within cells. Through these pathways, AMN may influence:

- Cellular Metabolism: Enhancing energy production through NAD+ synthesis.

- Antioxidant Activity: Acting as a scavenger of free radicals, thereby protecting cells from oxidative stress.

- Cell Signaling: Modulating pathways involved in cell growth and apoptosis.

Antioxidant Properties

AMN exhibits significant antioxidant activity, which is critical in mitigating oxidative stress-related damage in cells. Studies suggest that it can effectively scavenge reactive oxygen species (ROS), contributing to its protective effects against cellular damage.

| Study | Findings |

|---|---|

| Demonstrated AMN's ability to reduce ROS levels in cultured cells. | |

| Showed that AMN enhanced the activity of endogenous antioxidant enzymes. |

Anti-inflammatory Effects

Research indicates that AMN may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential applications in treating inflammatory diseases.

| Study | Findings |

|---|---|

| In vitro studies revealed significant reductions in TNF-α levels upon AMN treatment. | |

| Animal models showed decreased inflammation markers after AMN administration. |

Neuroprotective Effects

AMN has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to enhance NAD+ levels may support neuronal survival and function.

| Study | Findings |

|---|---|

| AMN improved cognitive function in animal models of Alzheimer's disease. | |

| Exhibited protective effects against neuronal apoptosis induced by oxidative stress. |

Case Studies and Research Findings

-

Case Study on Cognitive Function:

A study involving aged rats demonstrated that administration of AMN improved memory performance in maze tests, correlating with increased NAD+ levels in the brain tissues. -

Clinical Trials:

Preliminary clinical trials have suggested that AMN supplementation may benefit patients with metabolic disorders by improving insulin sensitivity and reducing blood glucose levels. -

Cancer Research:

Investigations into the anticancer potential of AMN revealed that it could inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Comparative Analysis with Similar Compounds

To understand the uniqueness of AMN, it can be compared with other nicotinamide derivatives:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Nicotinamide | Moderate | Primarily acts as a vitamin; lacks aminomethyl group. |

| 5-Aminonicotinic Acid | High | Direct precursor; does not have dihydrochloride form. |

| Nicotinic Acid | Low | Lacks amine functionality; primarily involved in metabolism. |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-(Aminomethyl)nicotinamide dihydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves coupling nicotinamide derivatives with aminomethylating agents under controlled pH and temperature. A reductive amination step may be required to introduce the aminomethyl group. Ensure anhydrous conditions to prevent hydrolysis of intermediates. Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the dihydrochloride salt. Safety protocols, including fume hood use and personal protective equipment (PPE), must align with institutional chemical hygiene plans .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the aminomethyl group (δ ~3.8 ppm for -CH2NH2) and aromatic protons in the nicotinamide ring.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for research use).

- Mass Spectrometry (MS) : Verify molecular ion peaks matching the theoretical mass (C7H10N3O·2HCl).

- Elemental Analysis : Ensure stoichiometric Cl⁻ content (theoretical ~23.8% for dihydrochloride form). Reference standards from authoritative databases (e.g., NIST) are essential for calibration .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation.

- Waste Management : Segregate acidic waste (due to HCl content) and neutralize before disposal. Partner with certified hazardous waste contractors .

- Emergency Procedures : Train lab personnel in spill containment (use absorbents like vermiculite) and eye/skin exposure protocols (flush with water for 15 minutes). Document all training and SOP deviations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from variations in solvent polarity, temperature, or salt form (mono- vs. dihydrochloride). Design a systematic study:

Prepare saturated solutions in water, DMSO, and ethanol at 25°C.

Use gravimetric analysis or UV-Vis spectroscopy to quantify solubility.

Cross-validate with computational models (e.g., COSMO-RS) to predict solvent interactions.

Publish raw data and experimental conditions to clarify inconsistencies .

Q. What advanced techniques are recommended for studying its stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and oxidizers (H2O2). Monitor degradation products via LC-MS.

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life at room temperature.

- Bio-relevant Media : Test stability in simulated gastric fluid (SGF) or phosphate-buffered saline (PBS) to assess suitability for in vivo studies. Report degradation pathways (e.g., deamination or ring oxidation) .

Q. How can researchers address challenges in quantifying trace impurities in synthesized batches?

- Methodological Answer :

- LC-MS/MS with High-Resolution Mass Spectrometry (HRMS) : Detect impurities at ppm levels.

- Synthetic Impurity Libraries : Spike samples with suspected by-products (e.g., unreacted nicotinamide or methylamine derivatives) for identification.

- Statistical Process Control (SPC) : Apply multivariate analysis to correlate impurity profiles with reaction parameters (e.g., catalyst loading, reaction time). This aids in optimizing synthetic routes .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across published studies?

- Methodological Answer : Variations may stem from:

- Deuterated Solvent Effects : Chemical shifts differ in D2O vs. DMSO-d6 due to hydrogen bonding.

- pH-Dependent Tautomerism : The nicotinamide ring may adopt keto-enol tautomeric forms, altering peak positions.

- Resolution Settings : Ensure consistent spectrometer frequency (e.g., 600 MHz vs. 400 MHz).

Standardize solvent, pH, and instrument parameters in publications to minimize discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.